![molecular formula C14H19NO4 B7844379 2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(propan-2-yl)azaniumyl]acetate](/img/structure/B7844379.png)
2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(propan-2-yl)azaniumyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(propan-2-yl)azaniumyl]acetate is a complex organic compound characterized by its unique benzodioxin structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The benzodioxin moiety is known for its stability and reactivity, making it a valuable scaffold in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(propan-2-yl)azaniumyl]acetate typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.
Alkylation: The benzodioxin ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Quaternization: The alkylated product undergoes quaternization with isopropylamine to introduce the azaniumyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the azaniumyl group, converting it back to the corresponding amine.
Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are common reagents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzodioxin derivatives.
Substitution: Various esters depending on the acylating agent used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(propan-2-yl)azaniumyl]acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological pathways. Its structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, the compound can be used in the synthesis of polymers and other materials. Its unique properties contribute to the development of materials with specific characteristics, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(propan-2-yl)azaniumyl]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the azaniumyl group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride
- 1,4-Benzodioxin, 2,3-dihydro-
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(propan-2-yl)azaniumyl]acetate is unique due to its combination of the benzodioxin ring with an azaniumyl group and an acetate ester. This combination provides a distinct set of chemical properties, including enhanced solubility and reactivity, which are not present in the other compounds.
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(propan-2-yl)azaniumyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)15(9-14(16)17)8-11-3-4-12-13(7-11)19-6-5-18-12/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPGRTDPBDBYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH+](CC1=CC2=C(C=C1)OCCO2)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

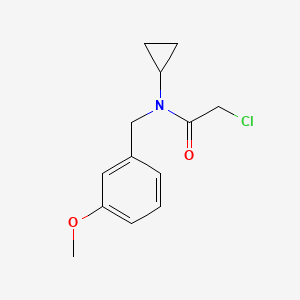
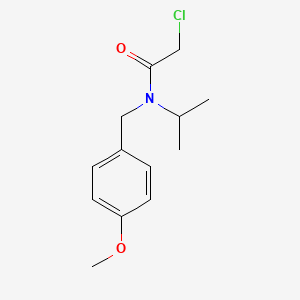

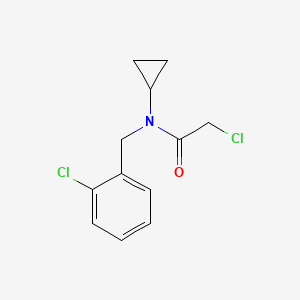

![2-[(2-Chloro-6-fluorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7844349.png)
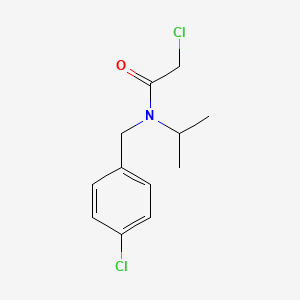
![2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide](/img/structure/B7844365.png)
![4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline](/img/structure/B7844366.png)
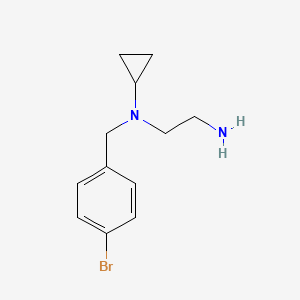


![2-[(4-Bromophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844407.png)
